Differential Cytotoxic Potency in Triple-Negative Breast Cancer: MDA-MB-231 vs. MDA-MB-468 Cells
In a direct cytotoxic assay using human breast cancer cell lines, prodigiosin hydrochloride treatment (25–500 nM; 24 hours) reduced cell viability with IC₅₀ values at 48 hours of 62.52 nM in MDA-MB-231 cells and 261.2 nM in MDA-MB-468 cells, representing a 4.2-fold difference in sensitivity between two triple-negative breast cancer subtypes [1]. For comparison, the free base prodigiosin exhibits IC₅₀ values ranging from approximately 0.3–2 µM (300–2000 nM) in leukemia and colon cancer models, indicating that the hydrochloride salt achieves substantially lower nanomolar potency in this specific breast cancer context .
| Evidence Dimension | Cytotoxicity (IC₅₀) in breast cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ = 62.52 nM (MDA-MB-231), 261.2 nM (MDA-MB-468) at 48 h |
| Comparator Or Baseline | Prodigiosin free base: IC₅₀ range ~0.3–2 µM across multiple cancer lines |
| Quantified Difference | 4.2-fold differential between MDA-MB-231 and MDA-MB-468; >4.8-fold lower IC₅₀ in MDA-MB-231 versus free base range |
| Conditions | MDA-MB-231 and MDA-MB-468 cells; 25–500 nM, 24 h treatment; 48 h viability readout |
Why This Matters
This differential potency enables precise selection of the hydrochloride salt for assays targeting MDA-MB-231 triple-negative breast cancer models, where the low nanomolar IC₅₀ permits lower compound usage and reduces potential off-target effects relative to less sensitive lines.
- [1] Wang Z, Li B, Zhou L, Yu S, Su Z, Song J, Sun Q, Sha O, Wang X, Jiang W, Willert K, Wei L, Carson DA, Lu D. Prodigiosin inhibits Wnt/β-catenin signaling and exerts anticancer activity in breast cancer cells. Proc Natl Acad Sci U S A. 2016 Nov 15;113(46):13150-13155. doi:10.1073/pnas.1616336113. View Source
